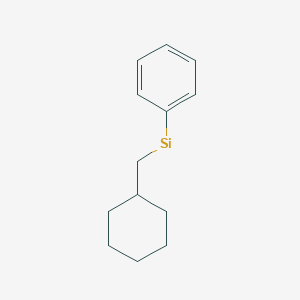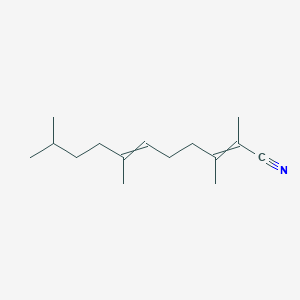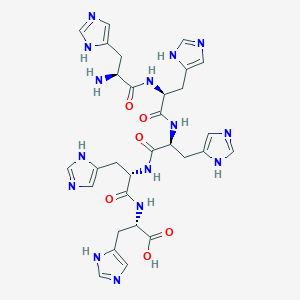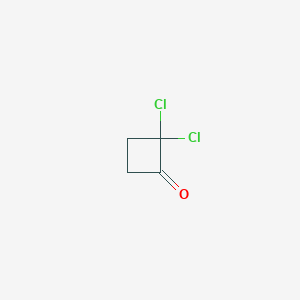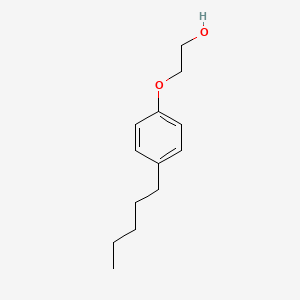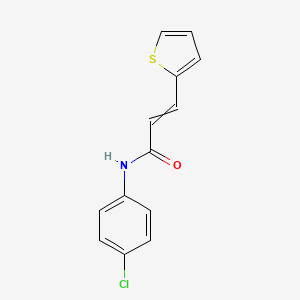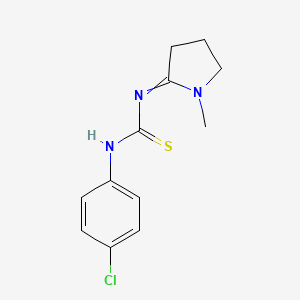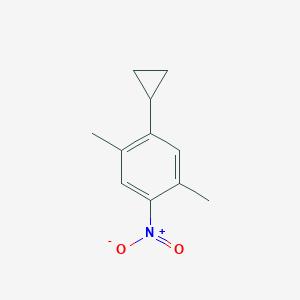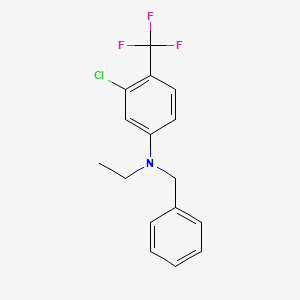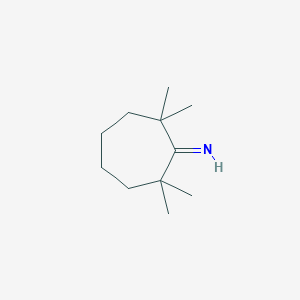
Cycloheptanimine, 2,2,7,7-tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cycloheptanimine, 2,2,7,7-tetramethyl- is a chemical compound with the molecular formula C₁₁H₂₁N and a molecular weight of 167.29 g/mol . It is also known by other names such as 2,2,7,7-tetramethylcycloheptan-1-imine . This compound is characterized by its unique structure, which includes a cycloheptane ring with four methyl groups attached at the 2 and 7 positions, and an imine group at the 1 position.
Métodos De Preparación
The synthesis of Cycloheptanimine, 2,2,7,7-tetramethyl- typically involves the reaction of cycloheptanone with an amine under specific conditions. One common method is the condensation reaction between cycloheptanone and a primary amine, such as methylamine, in the presence of a catalyst like an acid or base . The reaction conditions often include moderate temperatures and controlled pH levels to ensure the formation of the imine group.
Industrial production methods may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. These methods also often incorporate purification steps like distillation or crystallization to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Cycloheptanimine, 2,2,7,7-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitriles. Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the imine group to an amine group. Typical reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imine group is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction may produce amines .
Aplicaciones Científicas De Investigación
Cycloheptanimine, 2,2,7,7-tetramethyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways involving imines.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a building block for drug development, particularly in designing molecules with specific biological activities.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of Cycloheptanimine, 2,2,7,7-tetramethyl- involves its interaction with molecular targets such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, affecting their function. This interaction can modulate various biochemical pathways, depending on the specific target and context .
Comparación Con Compuestos Similares
Cycloheptanimine, 2,2,7,7-tetramethyl- can be compared with other similar compounds, such as:
Cyclohexylamine: Unlike Cycloheptanimine, Cyclohexylamine lacks the imine group and has a different ring structure, leading to distinct chemical properties and reactivity.
2,2,6,6-Tetramethylpiperidine: This compound has a similar tetramethyl substitution pattern but features a six-membered ring and an amine group instead of an imine.
Propiedades
Número CAS |
64273-90-1 |
|---|---|
Fórmula molecular |
C11H21N |
Peso molecular |
167.29 g/mol |
Nombre IUPAC |
2,2,7,7-tetramethylcycloheptan-1-imine |
InChI |
InChI=1S/C11H21N/c1-10(2)7-5-6-8-11(3,4)9(10)12/h12H,5-8H2,1-4H3 |
Clave InChI |
KOAYYNUYQSHTCC-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCCC(C1=N)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Anilino-3-[(2-nitrophenyl)sulfanyl]pent-3-en-2-one](/img/structure/B14488029.png)
